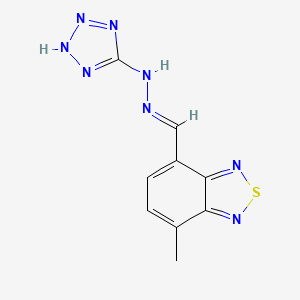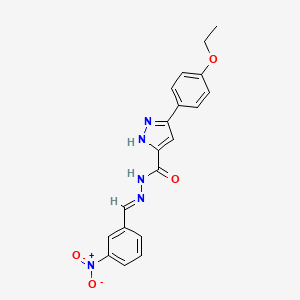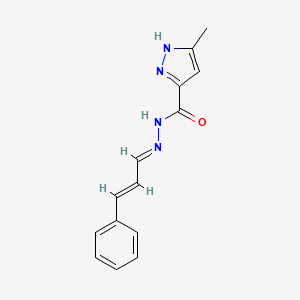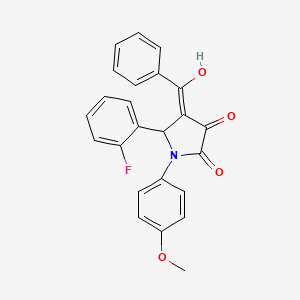
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Vue d'ensemble
Description
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHPP is a member of the pyrrole family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- A study by Alizadeh et al. (2007) describes the synthesis of novel pyrrolones, exhibiting dynamic NMR behavior due to restricted rotation around the CN bond. This includes compounds structurally related to 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis route and molecular behavior of these compounds contribute to the understanding of their structural dynamics (Alizadeh, Rezvanian, & Zhu, 2007).
Potential Pharmaceutical Applications
- Research by Chatzopoulou et al. (2011) explored the impact of methoxy-substitution on the benzoyl moiety of pyrrol compounds. Their study led to the identification of compounds with significant aldose and aldehyde reductase inhibitory activity, highlighting potential therapeutic applications in diabetes complications (Chatzopoulou et al., 2011).
Analgesic and Anti-inflammatory Potential
- The study by Muchowski et al. (1985) investigated the analgesic and anti-inflammatory properties of related pyrrol compounds. They found that certain benzoylpyrrolopyrrolecarboxylic acids, similar in structure to this compound, have significant potency in analgesic and anti-inflammatory assays (Muchowski et al., 1985).
Crystallography and Molecular Modeling
- Aliev et al. (2003) conducted a study on the crystal and molecular structure of a compound related to this compound. Their work provides insight into the molecular arrangement and crystallography of such compounds, which is essential for understanding their chemical properties and potential applications (Aliev, Maslivets, Bannikova, & Atovmyan, 2003).
Antimicrobial and Antioxidant Properties
- A study by Rangaswamy et al. (2017) on functionalized pyrazole scaffolds, including compounds structurally akin to this compound, revealed that these compounds exhibit antimicrobial and antioxidant activities. This suggests their potential use in pharmaceuticals and as preservatives (Rangaswamy, Kumar, Harini, & Naik, 2017).
Applications in Heterocyclic Chemistry
- The work by Antonov, Dmitriev, & Maslivets (2019) on the synthesis of spiro heterocycles involving pyrrolediones, similar to this compound, contributes to the field of heterocyclic chemistry. Their findings are relevant for the development of novel organic compounds with various applications (Antonov, Dmitriev, & Maslivets, 2019).
Propriétés
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-29-19-14-12-16(13-15-19)21-20(22(26)17-8-4-2-5-9-17)23(27)24(28)25(21)18-10-6-3-7-11-18/h2-15,21,26H,1H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKDAXUNCCCFE-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-[4-(methylthio)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3887597.png)
![1-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1,3-dihydro-2H-indol-2-one](/img/structure/B3887609.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3887617.png)


![4-benzoyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887642.png)

![N'-[1-(4-ethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887650.png)


![1-{4-[4-(4,5-difluoro-2-nitrobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B3887671.png)

![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887693.png)
![2-[6-(dimethylamino)-9H-purin-9-yl]-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B3887702.png)